1-(2-Bromobutanoyl)piperidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

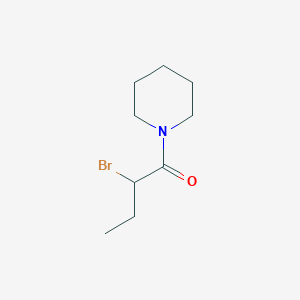

1-(2-Bromobutanoyl)piperidine is an organic compound with the molecular formula C₉H₁₆BrNO and a molecular weight of 234.13 g/mol This compound is characterized by the presence of a piperidine ring substituted with a 2-bromobutanoyl group

Aplicaciones Científicas De Investigación

1-(2-Bromobutanoyl)piperidine is used in various scientific research applications, including:

Proteomics Research: It is used as a biochemical tool in the study of protein interactions and functions.

Medicinal Chemistry: The compound serves as a building block for the synthesis of potential pharmaceutical agents.

Organic Synthesis: It is utilized in the synthesis of complex organic molecules and heterocyclic compounds.

Métodos De Preparación

The synthesis of 1-(2-Bromobutanoyl)piperidine typically involves the reaction of piperidine with 2-bromobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Piperidine+2-Bromobutyryl chloride→1-(2-Bromobutanoyl)piperidine+HCl

Análisis De Reacciones Químicas

1-(2-Bromobutanoyl)piperidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 2-bromobutanoyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide (H₂O₂).

Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for nucleophilic substitution, and reducing agents like LiAlH₄ for reduction reactions .

Mecanismo De Acción

The mechanism of action of 1-(2-Bromobutanoyl)piperidine is not well-documented. its reactivity is primarily attributed to the presence of the bromobutanoyl group, which can participate in various chemical reactions. The piperidine ring may also interact with biological targets, although specific molecular targets and pathways have not been extensively studied .

Comparación Con Compuestos Similares

1-(2-Bromobutanoyl)piperidine can be compared with other piperidine derivatives such as:

Piperidine: A simple six-membered ring containing nitrogen, used as a precursor in organic synthesis.

Piperine: An alkaloid found in black pepper, known for its pharmacological properties.

N-(Piperidine-4-yl)benzamide: A compound with anticancer properties, highlighting the versatility of the piperidine ring in medicinal chemistry.

Actividad Biológica

1-(2-Bromobutanoyl)piperidine is a chemical compound with significant potential in medicinal chemistry and biological research. Its structure, characterized by a piperidine ring and a bromobutanoyl group, allows for various interactions with biological systems, making it a subject of interest for researchers exploring its pharmacological properties.

- Molecular Formula : C12H20BrNO3

- Molecular Weight : 306.20 g/mol

- IUPAC Name : Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

- InChI Key : FIKAZUXFNPDFCT-UHFFFAOYSA-N

Synthesis

The synthesis of 1-(2-bromobutanoyl)piperidine typically involves several steps:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions using appropriate precursors under acidic or basic conditions.

- Introduction of the Bromobutanoyl Group : The bromobutanoyl moiety is introduced via bromination reactions.

- Esterification : The final step involves esterification, often using ethanol and an acid catalyst.

The biological activity of 1-(2-bromobutanoyl)piperidine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromobutanoyl group acts as an electrophile, enabling it to react with nucleophilic sites on proteins, potentially leading to covalent modifications that alter protein function.

Research Findings

Recent studies have explored the compound's potential in various therapeutic areas:

- Antimicrobial Activity : Preliminary investigations indicate that 1-(2-bromobutanoyl)piperidine exhibits antimicrobial properties, suggesting its potential use as an antimicrobial agent.

- Antiviral Properties : The compound has been studied for its efficacy against viral infections, highlighting its role as a candidate for antiviral drug development.

- Enzyme Inhibition : Research has shown that the compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

Several case studies have documented the biological effects of 1-(2-bromobutanoyl)piperidine:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against various bacterial strains.

- Findings : The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

-

Case Study on Antiviral Activity :

- Objective : To assess the antiviral properties against a specific virus strain.

- Results : The compound showed promising results in reducing viral replication in vitro, suggesting further exploration in antiviral drug development.

Comparative Analysis

To understand the relative activity of 1-(2-bromobutanoyl)piperidine, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 1-(2-chlorobutanoyl)piperidine-3-carboxylate | Chlorine instead of bromine | Moderate antimicrobial activity |

| Ethyl 1-(2-iodobutanoyl)piperidine-3-carboxylate | Iodine instead of bromine | Enhanced enzyme inhibition |

| Ethyl 1-(2-fluorobutanoyl)piperidine-3-carboxylate | Fluorine instead of bromine | Lower antimicrobial activity |

This table highlights how variations in halogen atoms influence biological activities, providing insights into structure-activity relationships.

Propiedades

IUPAC Name |

2-bromo-1-piperidin-1-ylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c1-2-8(10)9(12)11-6-4-3-5-7-11/h8H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMIWCRMTVHZHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCCCC1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.